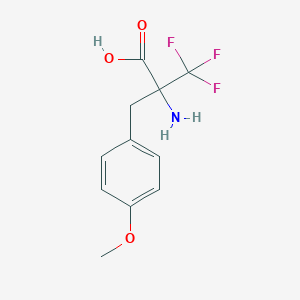
2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid is a fluorinated amino acid derivative. The presence of trifluoromethyl and methoxybenzyl groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid typically involves the introduction of the trifluoromethyl group and the methoxybenzyl group onto a suitable amino acid precursor. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and metabolic stability. The methoxybenzyl group can also contribute to the binding interactions through hydrophobic and aromatic interactions. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3,3-trifluoro-2-methyl-propanoic acid: Similar in structure but lacks the methoxybenzyl group.
2-Amino-3,3,3-trifluoro-2-(4-trifluoromethylbenzyl)propanoic acid: Contains a trifluoromethylbenzyl group instead of a methoxybenzyl group.
Uniqueness
2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid is unique due to the presence of both the trifluoromethyl and methoxybenzyl groups. This combination can provide enhanced metabolic stability, lipophilicity, and specific binding interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-amino-3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c1-18-8-4-2-7(3-5-8)6-10(15,9(16)17)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17) |
InChI Key |
WLCQGPGHNJOXJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















